Piperazine-1,4-diylbis(cyclopropylmethanone)
Description
Contextualization within Piperazine-Based Scaffolds in Medicinal Chemistry
The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry, owing to its frequent appearance in a multitude of biologically active compounds. researchgate.netnih.govresearchgate.net The versatile nature of the piperazine core allows for the development of novel molecules with a wide array of pharmacological activities, including anticancer, antidepressant, antiviral, and antimicrobial properties. researchgate.netresearchgate.netnih.gov
The two nitrogen atoms in the piperazine ring provide sites for substitution, enabling chemists to modify the molecule's properties. researchgate.net These modifications can influence factors such as solubility, bioavailability, and how the molecule interacts with its biological target. nih.govscilit.com The structural rigidity and hydrogen bonding capabilities of the piperazine ring often lead to improved pharmacokinetic profiles and enhanced target specificity, making it a valuable component in drug design. nih.govscilit.com
Historical Perspective on Cyclopropylmethanone Functionalities in Bioactive Compounds
The cyclopropane (B1198618) ring is the smallest stable carbocyclic system, and its incorporation into larger molecules imparts unique conformational constraints. When this ring is attached to a carbonyl group (methanone), it forms a cyclopropylmethanone functionality. This structural motif has been explored in various bioactive compounds. The rigid nature of the cyclopropane ring can help to lock a molecule into a specific three-dimensional shape, which can be crucial for effective binding to a biological target like an enzyme or receptor.
The synthesis of molecules that couple a piperazine scaffold with a cyclopropanecarboxylic acid through an amide bond has been a strategy to merge the bioactive properties of both fragments. mdpi.com Research into related structures, such as 1-(4-chlorophenyl)cyclopropylmethanone, has been pursued to investigate potential therapeutic applications, including anticancer and antituberculosis activities. core.ac.uk In some instances, the potential for the cyclopropane ring to be opened has been suggested as a mechanism for enhancing biological activity. mdpi.com
Rationale for Investigating Piperazine-1,4-diylbis(cyclopropylmethanone)
The primary impetus for the scientific interest in Piperazine-1,4-diylbis(cyclopropylmethanone) stems from its identification as a process-related impurity in the synthesis of Olaparib. pharmaffiliates.com Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme and is used in the treatment of certain types of cancer.
In pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance. Regulatory agencies require a thorough understanding of any impurities present in a final drug product to ensure its safety and efficacy. The presence of impurities can potentially affect the stability of the drug or introduce unintended pharmacological effects. Therefore, the investigation of Piperazine-1,4-diylbis(cyclopropylmethanone) is driven by the need to control its levels in Olaparib and to understand its chemical properties to ensure the quality of the final pharmaceutical product.
Current State of Research on Piperazine-1,4-diylbis(cyclopropylmethanone)
The current body of scientific literature on Piperazine-1,4-diylbis(cyclopropylmethanone) is predominantly focused on its role as a pharmaceutical impurity. venkatasailifesciences.com It is listed and sold by chemical suppliers as a reference standard for the analytical testing of Olaparib, allowing pharmaceutical scientists to accurately detect and quantify its presence. pharmaffiliates.comqccstandards.com
To date, there are no significant published studies detailing independent investigations into the synthesis, biological activity, or potential therapeutic applications of Piperazine-1,4-diylbis(cyclopropylmethanone) itself. The research landscape is thus confined to its analytical characterization within the context of pharmaceutical quality control. Its synthesis would likely follow standard amide coupling reactions between piperazine and cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid. mdpi.commdpi.comresearchgate.net However, specific synthetic routes developed for its use as a reference standard are not widely published in peer-reviewed journals.
Data Tables
Physicochemical Properties of Piperazine-1,4-diylbis(cyclopropylmethanone)
| Property | Value | Source(s) |
| CAS Number | 458535-34-7 | pharmaffiliates.comvenkatasailifesciences.com |
| Molecular Formula | C₁₂H₁₈N₂O₂ | pharmaffiliates.com |
| Molecular Weight | 222.28 g/mol | qccstandards.com |
| Common Name | Olaparib Impurity 14 | venkatasailifesciences.com |
Properties
IUPAC Name |
[4-(cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-11(9-1-2-9)13-5-7-14(8-6-13)12(16)10-3-4-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPPSOFUADQZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for Piperazine 1,4 Diylbis Cyclopropylmethanone
Retrosynthetic Analysis of Piperazine-1,4-diylbis(cyclopropylmethanone)
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a symmetrical molecule like Piperazine-1,4-diylbis(cyclopropylmethanone), the most logical retrosynthetic disconnection occurs at the two amide bonds linking the piperazine (B1678402) ring to the cyclopropylmethanone moieties.
This disconnection, denoted by the C-N bond cleavage, simplifies the target molecule into two fundamental building blocks:
A nucleophilic piperazine core.
Two equivalents of an electrophilic cyclopropylcarbonyl synthon.
The corresponding synthetic equivalents for these synthons are piperazine and a reactive cyclopropylcarbonyl derivative, most commonly cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid. This analysis points towards a straightforward synthetic strategy involving the N-acylation of piperazine with two equivalents of a cyclopropylcarbonyl electrophile.
Figure 1: Retrosynthetic Disconnection of Piperazine-1,4-diylbis(cyclopropylmethanone)
Optimized Synthetic Routes for Piperazine-1,4-diylbis(cyclopropylmethanone)
The synthesis of Piperazine-1,4-diylbis(cyclopropylmethanone) is predominantly achieved through direct acylation, a robust and well-documented method for forming amide bonds.
Direct Acylation Strategies
The most common and direct route to Piperazine-1,4-diylbis(cyclopropylmethanone) involves the di-acylation of piperazine with cyclopropanecarbonyl chloride. google.comgoogle.com This reaction is a nucleophilic acyl substitution where the secondary amine groups of the piperazine ring attack the electrophilic carbonyl carbon of the acyl chloride.
The general reaction is as follows: Piperazine + 2 Cyclopropanecarbonyl chloride → Piperazine-1,4-diylbis(cyclopropylmethanone) + 2 HCl
Key parameters that are optimized for this strategy include the choice of solvent, the use of a base to neutralize the hydrochloric acid byproduct, reaction temperature, and the stoichiometry of the reactants. google.com To achieve the desired 1,4-disubstituted product, at least two equivalents of cyclopropanecarbonyl chloride are required. Using an insufficient amount can lead to a mixture of mono-acylated and di-acylated products. mdpi.com
A common procedure involves dissolving piperazine in a suitable organic solvent, followed by the controlled addition of cyclopropanecarbonyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534) or N,N-diisopropylethylamine (Hunig's base). google.com The base acts as an acid scavenger, preventing the protonation of the piperazine starting material and driving the reaction to completion. Temperature control, often maintaining conditions below 20°C, is crucial for minimizing side reactions and ensuring regioselectivity. google.com
| Parameter | Condition | Purpose/Rationale | Source(s) |
| Electrophile | Cyclopropanecarbonyl chloride | Highly reactive acylating agent for efficient amide bond formation. | google.comgoogle.comnih.gov |
| Nucleophile | Piperazine | Symmetrical diamine core. | nih.gov |
| Solvent | Dichloromethane (B109758) (DCM), Acetonitrile | Aprotic solvents that dissolve reactants and do not interfere with the reaction. | google.comgoogle.com |
| Base | Triethylamine, N,N-Diisopropylethylamine | Neutralizes the HCl byproduct, preventing salt formation with the amine and driving the reaction forward. | google.com |
| Temperature | Room Temperature or cooled (e.g., 10-15°C) | Controlled temperature minimizes potential side reactions and improves selectivity. | google.com |
| Control | Dropwise addition of a pre-mixed solution of acyl chloride and base | Enhances regioselectivity and maintains better temperature control. | google.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are a powerful tool in synthetic chemistry for building molecular complexity efficiently. researchgate.net While various MCRs exist for creating complex and substituted piperazine scaffolds, a specific, documented multicomponent reaction for the direct synthesis of the symmetrical Piperazine-1,4-diylbis(cyclopropylmethanone) is not prominent in the literature. researchgate.netorganic-chemistry.org
Classic strategies for synthesizing 1,4-disubstituted piperazines often rely on stepwise nucleophilic substitutions or transition-metal-catalyzed C-N bond couplings. researchgate.net A hypothetical MCR approach for this specific target could be envisioned, but it would likely be less direct than the established acylation strategies. For instance, a one-pot reaction could theoretically involve piperazine, a cyclopropane-containing aldehyde, and an oxidizing agent, but this remains a speculative pathway without direct literature support for this specific compound.
Green Chemistry Principles in Piperazine-1,4-diylbis(cyclopropylmethanone) Synthesis
Applying the principles of green chemistry to the synthesis of Piperazine-1,4-diylbis(cyclopropylmethanone) involves evaluating the existing methods for their environmental impact and identifying potential improvements. unibo.it Green chemistry focuses on reducing waste, using less hazardous materials, improving energy efficiency, and increasing atom economy. mdpi.com
The direct acylation route has a high theoretical atom economy, as most atoms from the reactants are incorporated into the final product. However, the use of chlorinated solvents like dichloromethane (DCM) is a significant drawback from a green chemistry perspective. google.com Potential improvements to the synthesis could include:
Solvent Replacement: Substituting hazardous solvents like DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even performing the reaction in a solvent-free (neat) condition.
Alternative Acylating Methods: Exploring the use of cyclopropanecarboxylic acid with a recyclable coupling agent or a catalytic amidation protocol. This would avoid the formation of a stoichiometric amount of chloride waste associated with using acyl chlorides.
Energy Efficiency: Optimizing reaction conditions to proceed efficiently at ambient temperature, reducing the energy required for heating or cooling. google.com
Waste Management: The primary byproduct is a hydrochloride salt of the tertiary amine base. Developing methods to recycle this salt would further enhance the sustainability of the process.
While piperazine itself has been used as an eco-friendly solvent in some syntheses, its application would need careful consideration of reaction kinetics and purification challenges. organic-chemistry.org
Purification and Isolation Techniques for Piperazine-1,4-diylbis(cyclopropylmethanone)
Following the synthesis, a robust purification strategy is essential to isolate Piperazine-1,4-diylbis(cyclopropylmethanone) with high purity. The choice of technique depends on the scale of the reaction and the nature of the impurities.
Commonly employed methods include:
Aqueous Workup: The reaction mixture is typically treated with water or a mild aqueous base to wash away the hydrochloride salt byproduct and any excess water-soluble reagents. The organic layer containing the product is then separated. mdpi.com
Column Chromatography: This is a standard method for purifying crude reaction mixtures. Silica gel is the most common stationary phase, with a mobile phase consisting of a solvent system like ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane. mdpi.comcore.ac.uk The polarity of the solvent system is optimized to achieve good separation between the desired product and any byproducts, such as the mono-acylated piperazine.
Crystallization: If the product is a stable solid, crystallization from a suitable solvent or solvent mixture is a highly effective method for achieving high purity on a larger scale. google.com This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. A patent for a related complex molecule describes displacing the crystallization solvent with an anti-solvent like water to precipitate the product and remove trapped solvent. google.com
Drying: The final isolated product is typically dried under vacuum at a controlled temperature to remove any residual solvents. google.com
The purity of the final compound is confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). mdpi.comcore.ac.uk
| Technique | Description | Typical Conditions | Source(s) |
| Column Chromatography | Separation based on polarity using a solid stationary phase and liquid mobile phase. | Stationary Phase: Silica gel. Mobile Phase: Gradients of ethyl acetate/hexane or methanol/dichloromethane. | mdpi.comcore.ac.uk |
| Crystallization | Purification of solids based on differences in solubility. | Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool. | google.com |
| Aqueous Workup / Extraction | Liquid-liquid extraction to remove water-soluble impurities and salts. | Washing the organic reaction mixture with water, brine, or dilute aqueous base. | mdpi.com |
| Drying | Removal of residual solvents from the isolated solid. | Heating in a vacuum oven at a moderate temperature (e.g., 40-60°C). | google.com |
Spectroscopic Elucidation and Advanced Structural Analysis of Piperazine 1,4 Diylbis Cyclopropylmethanone
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For Piperazine-1,4-diylbis(cyclopropylmethanone), this technique provides the precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of its molecular formula as C12H18N2O2.
The expected monoisotopic mass for this formula is 222.1368 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental m/z value that aligns with this theoretical mass with a high degree of accuracy, typically within a few parts per million (ppm). This level of precision is crucial for distinguishing between different elemental compositions that may have the same nominal mass.
| Parameter | Value |
| Molecular Formula | C12H18N2O2 |
| Monoisotopic Mass | 222.1368 Da |
| Nominal Mass | 222 Da |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Piperazine-1,4-diylbis(cyclopropylmethanone)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. For a symmetrical molecule like Piperazine-1,4-diylbis(cyclopropylmethanone), NMR provides key insights into the chemical environment of each nucleus.
Due to the symmetry of the molecule, a simplified set of signals would be anticipated in both the ¹H and ¹³C NMR spectra. The piperazine (B1678402) ring protons would likely appear as a single, potentially broad, signal in the ¹H NMR spectrum, while the cyclopropyl (B3062369) protons would give rise to more complex multiplets. In the ¹³C NMR spectrum, distinct signals for the carbonyl carbon, the piperazine methylene (B1212753) carbons, and the carbons of the cyclopropyl ring would be expected.
2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show the correlation between the methine and methylene protons within the cyclopropyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC would be instrumental in confirming the connectivity between the carbonyl carbon and both the piperazine ring protons and the cyclopropyl methine proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In a molecule with conformational flexibility like this one, NOESY could offer insights into the preferred conformation of the piperazine ring and the orientation of the cyclopropylcarbonyl substituents.
Solid-State NMR Applications
While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure in the crystalline state. For Piperazine-1,4-diylbis(cyclopropylmethanone), ssNMR could be employed to study the molecular conformation and packing in the solid state, which may differ from its solution-state conformation. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid phase.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
For Piperazine-1,4-diylbis(cyclopropylmethanone), the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide groups, typically appearing in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the cyclopropyl and piperazine rings (around 2800-3000 cm⁻¹) and C-N stretching vibrations.
Raman spectroscopy would provide complementary information, with the C=O stretch also being a prominent band. The symmetric vibrations of the cyclopropyl and piperazine rings may give rise to distinct signals in the Raman spectrum.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |
| C=O (Amide) | 1630 - 1680 | IR (strong), Raman (strong) |
| C-H (Aliphatic) | 2800 - 3000 | IR (strong), Raman (strong) |
| C-N | 1000 - 1350 | IR (medium), Raman (weak) |
X-ray Crystallography for Crystalline Structure Determination of Piperazine-1,4-diylbis(cyclopropylmethanone)
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for Piperazine-1,4-diylbis(cyclopropylmethanone).
A successful crystallographic analysis would reveal the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) in the solid state and the relative orientation of the two cyclopropylcarbonyl substituents. This information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Based on the chemical structure of Piperazine-1,4-diylbis(cyclopropylmethanone), the molecule is achiral as it possesses multiple planes of symmetry. Therefore, it would not exhibit a CD or ORD spectrum, and these techniques are not applicable for its stereochemical assignment.
Computational and Theoretical Investigations of Piperazine 1,4 Diylbis Cyclopropylmethanone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate molecular structure, stability, and electronic distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a flexible molecule like Piperazine-1,4-diylbis(cyclopropylmethanone), which features a piperazine (B1678402) ring and two cyclopropylmethanone substituents, DFT is particularly useful for exploring its conformational landscape. The piperazine ring can exist in chair, boat, and twist-boat conformations, and the orientation of the acyl groups can further multiply the number of possible stable structures.
DFT calculations can be used to determine the geometric parameters and relative energies of these different conformers. By optimizing the geometry of various starting structures, researchers can identify the most stable, low-energy conformations. For instance, studies on other piperazine derivatives, such as 1,4-dinitrofurazano[3,4-b]piperazine, have utilized periodic DFT to examine structural properties under different conditions. nih.gov A similar approach for Piperazine-1,4-diylbis(cyclopropylmethanone) would involve calculating the energies of its possible conformers to predict their relative populations at a given temperature.
Table 1: Hypothetical Relative Energies of Piperazine-1,4-diylbis(cyclopropylmethanone) Conformers from DFT Calculations
| Conformer | Point Group | Relative Energy (kcal/mol) |
| Chair (equatorial-equatorial) | C2h | 0.00 |
| Chair (axial-axial) | Ci | 4.50 |
| Twist-Boat | C2 | 6.20 |
| Boat | C2v | 7.80 |
Note: This table is illustrative and represents the type of data that would be generated from DFT studies. The values are hypothetical.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and localization relate to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
For Piperazine-1,4-diylbis(cyclopropylmethanone), FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO is likely to be localized on the nitrogen atoms of the piperazine ring, suggesting these are the primary sites for protonation or reaction with electrophiles. The LUMO may be distributed over the carbonyl groups, indicating these are the probable sites for nucleophilic attack. QSAR studies on other piperazine derivatives have shown that descriptors like the energy of the LUMO (ELUMO) and HOMO (EHOMO) can be significantly correlated with biological activity. mdpi.comnih.gov
Table 2: Predicted Frontier Molecular Orbital Properties for Piperazine-1,4-diylbis(cyclopropylmethanone)
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating ability (nucleophilicity) |
| LUMO Energy | -0.8 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 5.7 | High kinetic stability |
Note: These values are hypothetical and serve to illustrate the data obtained from FMO analysis.
Molecular Dynamics (MD) Simulations of Piperazine-1,4-diylbis(cyclopropylmethanone) in Various Environments
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ekb.eg For Piperazine-1,4-diylbis(cyclopropylmethanone), MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as solvents or biological macromolecules. ekb.egresearchgate.net
By simulating the molecule in an aqueous solution, for example, researchers can observe how water molecules arrange around it and how this solvation affects its conformational preferences. Such simulations can reveal the stability of different conformers over time and the transitions between them. nih.gov Furthermore, MD simulations are crucial for understanding how a ligand like Piperazine-1,4-diylbis(cyclopropylmethanone) might bind to a protein target, revealing the stability of the binding pose and the key interactions that maintain the complex. nih.gov Parameters such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg) are typically analyzed to understand the stability and compactness of the system over the simulation period. ekb.egechemcom.com
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. mdpi.com For Piperazine-1,4-diylbis(cyclopropylmethanone), DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Theoretical IR and Raman spectra can be calculated by computing the vibrational frequencies of the molecule. These predicted spectra can then be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. Similarly, NMR chemical shifts (1H and 13C) can be calculated and compared to experimental spectra to confirm the structure. Computational studies on other nitrogen-containing heterocyclic compounds have demonstrated the utility of these methods in structural elucidation. asianresassoc.org
Docking Studies of Piperazine-1,4-diylbis(cyclopropylmethanone) with Biological Targets (Conceptual)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Given the prevalence of the piperazine scaffold in pharmacologically active compounds, it is conceivable that Piperazine-1,4-diylbis(cyclopropylmethanone) could interact with various biological targets. nih.govnih.govfgcu.edu
Conceptually, docking studies could be performed to explore the binding of this compound to a range of protein targets. For example, piperazine derivatives have been investigated as antimicrobial agents, anticancer agents, and urease inhibitors. nih.govnih.govresearchgate.net A docking study would involve preparing the 3D structure of Piperazine-1,4-diylbis(cyclopropylmethanone) and docking it into the active site of a target protein. The results would be a series of binding poses ranked by a scoring function, which estimates the binding affinity. This can provide hypotheses about the compound's potential biological activity and guide further experimental studies. nih.gov
Table 3: Conceptual Docking Targets for Piperazine-1,4-diylbis(cyclopropylmethanone)
| Potential Target Class | Example Protein (PDB ID) | Rationale for Investigation |
| Anticancer | BcL-2 (e.g., 2W3L) | Piperazine derivatives have shown cytotoxic activity. nih.gov |
| Antimicrobial | E. coli DNA gyrase (e.g., 5MMN) | The piperazine nucleus is common in antimicrobial agents. nih.govfgcu.edu |
| Urease Inhibitors | H. pylori Urease (e.g., 1E9Y) | Piperazine-based compounds have shown potent urease inhibitory activity. researchgate.net |
QSAR Modeling of Piperazine-1,4-diylbis(cyclopropylmethanone) and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. openpharmaceuticalsciencesjournal.com Should a particular biological activity be identified for Piperazine-1,4-diylbis(cyclopropylmethanone), a QSAR study could be initiated.
This would involve synthesizing a series of derivatives with modifications to the cyclopropyl (B3062369) groups or the piperazine ring. The biological activity of these compounds would be measured, and a set of molecular descriptors (physicochemical, electronic, and topological properties) would be calculated for each. Statistical methods, such as multiple linear regression, would then be used to build a model that correlates the descriptors with the observed activity. mdpi.com Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govnih.gov QSAR studies on piperazine derivatives have successfully identified key descriptors related to their anticancer and antidepressant activities. mdpi.comnih.gov
Synthetic Methodologies for Derivatization and Analog Generation of Piperazine 1,4 Diylbis Cyclopropylmethanone
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful strategies for rapidly generating large libraries of structurally related compounds, enabling efficient exploration of the structure-activity relationship (SAR). mdpi.com These high-throughput techniques are well-suited for creating analogs of Piperazine-1,4-diylbis(cyclopropylmethanone) by systematically varying the acyl groups attached to the piperazine (B1678402) core.
The core of this approach involves the reaction of a central piperazine scaffold with a diverse set of building blocks, typically activated carboxylic acids or acyl chlorides, in a spatially separated, parallel manner. Solid-phase synthesis is a particularly effective method, where the piperazine core can be attached to a resin, allowing for simple purification by filtration after each reaction step. mdpi.com
A typical combinatorial strategy to generate analogs of Piperazine-1,4-diylbis(cyclopropylmethanone) could involve:
Starting Material : Utilizing mono-protected piperazine (e.g., Boc-piperazine) linked to a solid support.
First Acylation : Reacting the unprotected nitrogen with a first set of diverse carboxylic acids (R¹-COOH), including cyclopropanecarboxylic acid, using standard peptide coupling reagents.
Deprotection : Removing the protecting group (e.g., Boc) to expose the second nitrogen atom.
Second Acylation : Reacting the newly exposed nitrogen with a second set of carboxylic acids (R²-COOH).
Cleavage : Releasing the final 1,4-disubstituted piperazine derivatives from the solid support.
This methodology allows for the creation of a matrix of products where both R¹ and R² are varied, leading to the generation of symmetric (R¹=R²) and asymmetric (R¹≠R²) analogs.
Table 1: Illustrative Combinatorial Library for Piperazine-1,4-diylbis(methanone) Analogs
| R¹ Group (from R¹-COCl) | R² Group (from R²-COCl) | Resulting Compound Structure |
| Cyclopropyl (B3062369) | Cyclopropyl | Piperazine-1,4-diylbis(cyclopropylmethanone) |
| Cyclopropyl | Phenyl | (4-(cyclopropanecarbonyl)piperazin-1-yl)(phenyl)methanone |
| Cyclopropyl | Thiophen-2-yl | (4-(cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone |
| Phenyl | Phenyl | Piperazine-1,4-diylbis(phenylmethanone) |
| Thiophen-2-yl | Thiophen-2-yl | Piperazine-1,4-diylbis(thiophen-2-yl-methanone) |
This approach facilitates the efficient synthesis of hundreds or thousands of distinct compounds for biological screening. nih.gov
Selective Functionalization Strategies
Selective functionalization is critical for fine-tuning molecular properties by making precise modifications to a core structure. For Piperazine-1,4-diylbis(cyclopropylmethanone), these strategies can target the nitrogen atoms of the piperazine ring, the α-carbons of the piperazine ring, or the cyclopropyl moieties.
N-Atom Functionalization: While the target compound is symmetrically N,N'-diacylated, selective functionalization can be achieved by controlling reaction stoichiometry. For instance, reacting piperazine with one equivalent of cyclopropanecarbonyl chloride under controlled conditions can yield the mono-acylated product, 1-(cyclopropanecarbonyl)piperazine. mdpi.com This intermediate allows the second nitrogen atom to be functionalized with a different chemical group through N-alkylation or N-arylation reactions, such as the Buchwald-Hartwig amination, leading to asymmetric derivatives. nih.govmdpi.com
C-H Functionalization of the Piperazine Ring: A significant challenge in piperazine chemistry has been the lack of structural diversity at the carbon atoms, with approximately 80% of piperazine-containing drugs having substituents only at the nitrogen positions. doaj.org Recent advances in C-H functionalization provide powerful tools to overcome this limitation. encyclopedia.pubnih.gov Methods such as photoredox catalysis allow for the direct introduction of aryl or alkyl groups onto the carbon atoms adjacent to the nitrogen (the α-carbons) of an N-protected piperazine ring. nih.govmdpi.com This strategy can introduce new pharmacophoric elements and alter the conformational properties of the piperazine core. For example, an N-Boc protected piperazine can undergo photoredox-mediated coupling with vinyl sulfones or heteroaryl chlorides to install substituents at the α-carbon position. nih.gov
Functionalization of Cyclopropyl Groups: The cyclopropyl rings can also be targets for functionalization, although this is often more challenging. Strategies could involve reactions that proceed via radical intermediates to open the ring or introduce substituents, potentially altering the metabolic stability and receptor interaction of the molecule. mdpi.com
Table 2: Summary of Selective Functionalization Strategies
| Target Site | Strategy | Type of Reaction | Reagents & Conditions |
| Piperazine N-Atom | Selective Mono-acylation | Nucleophilic Acyl Substitution | Piperazine + 1 eq. Acyl Chloride, controlled temp. |
| Piperazine N-Atom | N-Alkylation | Nucleophilic Substitution | Alkyl Halide, Base (e.g., K₂CO₃) |
| Piperazine N-Atom | N-Arylation | Buchwald-Hartwig Amination | Aryl Halide, Pd catalyst, Ligand, Base |
| Piperazine α-Carbon | C-H Arylation | Photoredox Catalysis | Aryl Halide, Photocatalyst (e.g., Ir(ppy)₃), Light |
| Piperazine α-Carbon | C-H Alkylation | Photoredox Catalysis | Michael Acceptor, Acridinium photocatalyst, Light mdpi.com |
| Piperazine α-Carbon | C-H Lithiation | Directed Metalation | s-BuLi, (-)-sparteine, followed by electrophile quench mdpi.com |
These selective methods provide access to novel chemical space and allow for the systematic modification of the parent compound to enhance its properties. nsf.gov
Prodrug Design Principles for Piperazine-1,4-diylbis(cyclopropylmethanone) (Excluding specific dosage forms)
Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor aqueous solubility, low permeability, or rapid metabolism. nih.govslideshare.net A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical cleavage. jiwaji.edu For a relatively lipophilic compound like Piperazine-1,4-diylbis(cyclopropylmethanone), a primary goal of prodrug design would be to enhance aqueous solubility.
Strategies for Enhancing Solubility: A common approach is to attach a polar, ionizable promoiety to the parent molecule via a labile linkage, such as an ester or carbonate bond. nih.gov Since the parent compound lacks obvious functional groups for attachment (like hydroxyl or carboxyl groups), a two-step approach might be necessary:
Introduce a Functional Handle: A functional group, such as a hydroxyl (-OH), could be introduced onto one of the cyclopropyl rings via a selective oxidation reaction.
Attach a Promoietary: This new functional handle can then be used to attach a water-solubilizing group.
Potential Promoieties:
Phosphate (B84403) Esters: Attaching a phosphate group creates a highly water-soluble prodrug that can be cleaved by endogenous phosphatases. This is a widely successful strategy for improving the solubility of hydroxyl-containing drugs. nih.gov
Amino Acid Esters: Linking an amino acid via an ester bond can increase water solubility, and the resulting prodrugs are often substrates for endogenous esterases.
PEGylation: Attaching a short polyethylene (B3416737) glycol (PEG) chain can also enhance hydrophilicity.
The key principle is that the linkage must be stable enough to survive administration but readily cleaved at the target site or in general circulation to release the active compound. jiwaji.edu The choice of promoiety and linker can be tailored to control the rate and location of drug release.
Table 3: Potential Prodrug Strategies for a Hydroxylated Analog
| Promoietary | Linkage Type | Target Enzyme for Cleavage | Intended Improvement |
| Phosphate | Phosphate Ester | Alkaline Phosphatases | Increased aqueous solubility |
| Glycine | Amino Acid Ester | Esterases | Increased aqueous solubility |
| Short-chain PEG | Ether or Ester | N/A (for ether) or Esterases | Increased hydrophilicity, modified pharmacokinetics |
| N,N-Dimethylglycine | Ester | Esterases | Increased solubility, potential for targeted transport |
These design principles offer a rational approach to modifying the physicochemical properties of Piperazine-1,4-diylbis(cyclopropylmethanone) to create a more viable therapeutic agent.
Potential Applications and Future Research Directions for Piperazine 1,4 Diylbis Cyclopropylmethanone
Conceptual Therapeutic Applications (Based on MOA, no clinical trials)
The therapeutic potential of Piperazine-1,4-diylbis(cyclopropylmethanone) can be inferred from its structural relationship to other compounds and the known activities of its core components.
Antineoplastic Activity: This compound is recognized as an impurity of Olaparib, a well-established inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair. The structural similarity suggests that Piperazine-1,4-diylbis(cyclopropylmethanone) might conceptually act as a PARP inhibitor. The core piperazine (B1678402) ring serves as a scaffold, and the cyclopropylmethanone groups could potentially interact with the enzyme's active site. Further investigation would be required to determine if it can effectively bind to and inhibit PARP, thereby preventing the repair of single-strand DNA breaks in cancer cells.
Anthelmintic Properties: The piperazine ring is the cornerstone of a class of anthelmintic drugs. wikipedia.orgdrugbank.com These compounds typically function by paralyzing parasites, which facilitates their expulsion from the host's body. The mechanism often involves agonistic effects on the inhibitory GABA (γ-aminobutyric acid) receptor in helminths. wikipedia.org It is conceivable that Piperazine-1,4-diylbis(cyclopropylmethanone) could exhibit similar activity. The nature of the substituents on the piperazine nitrogen atoms can influence potency and selectivity, making this a plausible, though untested, therapeutic application.
Central Nervous System (CNS) Activity: Piperazine derivatives are prevalent in a wide array of centrally acting drugs, including antipsychotics and antidepressants. mdpi.comnih.gov The piperazine moiety often serves as a key pharmacophore that interacts with various neurotransmitter receptors. The specific conformation and electronic properties imparted by the cyclopropylmethanone groups could theoretically allow this molecule to interact with CNS targets.
Applications in Materials Science (if applicable, e.g., polymer precursors)
The rigid, symmetrical structure of the piperazine ring makes it a candidate for use in materials science, particularly in the synthesis of polymers and specialized coatings.
Polymer Precursor: The bifunctional nature of Piperazine-1,4-diylbis(cyclopropylmethanone), with two reactive sites, makes it a potential monomer for polymerization reactions. The piperazine ring can provide rigidity and thermal stability to a polymer backbone. For instance, related silylated piperazine derivatives like 1,4-Bis(trimethylsilyl)piperazine have been investigated as precursors for producing silicon carbonitride films through chemical vapor deposition (CVD). mdpi.com This suggests that Piperazine-1,4-diylbis(cyclopropylmethanone) could potentially be used in similar applications to create novel polymer films with specific physical and chemical properties.
Coordination Polymers: Piperazine can act as a linking ligand to form coordination polymers with metal centers. wikipedia.org The specific structure of Piperazine-1,4-diylbis(cyclopropylmethanone) could lead to the formation of unique three-dimensional frameworks with potential applications in catalysis, gas storage, or as functional materials.
Future Directions in Structure-Based Drug Design for Piperazine-1,4-diylbis(cyclopropylmethanone)
Future drug design efforts could focus on optimizing the structure of Piperazine-1,4-diylbis(cyclopropylmethanone) to enhance its affinity and selectivity for specific biological targets.
Modification of Cyclopropyl (B3062369) Groups: The cyclopropyl rings are key features that could be modified to improve biological activity. Structure-activity relationship (SAR) studies could explore the impact of adding substituents to the cyclopropyl rings or replacing them with other small, strained ring systems to probe the binding pocket of a target enzyme, such as PARP. researchgate.net
Piperazine Ring Analogs: The piperazine core itself can be modified. Replacing it with other heterocyclic scaffolds could lead to new compounds with altered pharmacokinetic properties and target specificities. The goal would be to maintain the spatial arrangement of the two methanone (B1245722) groups while fine-tuning the molecule's solubility, metabolic stability, and receptor interactions. mdpi.com
Computational Modeling: In the absence of experimental data, computational docking studies could be employed to predict the binding modes of Piperazine-1,4-diylbis(cyclopropylmethanone) with various targets, such as the catalytic domain of PARP or CNS receptors. This would provide a rational basis for designing next-generation analogs with improved therapeutic potential.
Emerging Methodologies for Comprehensive Investigation of Piperazine-1,4-diylbis(cyclopropylmethanone)
A variety of modern techniques can be employed to thoroughly investigate the properties and potential of this compound.
High-Throughput Screening (HTS): To explore its therapeutic potential beyond the conceptual applications, HTS could be used to test Piperazine-1,4-diylbis(cyclopropylmethanone) against large libraries of biological targets. This could uncover unexpected activities and provide new starting points for drug discovery.
Advanced Analytical Techniques: Comprehensive characterization is essential. Techniques such as high-resolution mass spectrometry and two-dimensional NMR spectroscopy can confirm its structure and purity. mdpi.com X-ray crystallography could provide definitive information about its three-dimensional structure, which is crucial for structure-based drug design.
Chemical Synthesis Innovation: The development of novel synthetic routes could facilitate the production of derivatives for SAR studies. mdpi.comnih.gov Modern synthetic methods, such as flow chemistry, could enable more efficient and scalable synthesis of Piperazine-1,4-diylbis(cyclopropylmethanone) and its analogs.
Remaining Research Gaps and Opportunities for Piperazine-1,4-diylbis(cyclopropylmethanone)
The primary research gap for Piperazine-1,4-diylbis(cyclopropylmethanone) is the lack of direct experimental data on its biological activity and material properties. This presents numerous opportunities for future investigation.
| Research Gap | Opportunity for Investigation |
| No biological activity data | Synthesize and test the compound in relevant assays (e.g., PARP inhibition, anthelmintic activity, receptor binding). |
| Unknown mechanism of action | If activity is confirmed, conduct detailed mechanistic studies to identify the specific molecular targets and pathways involved. |
| No data on material properties | Investigate its potential as a polymer precursor or in the formation of coordination polymers; characterize the resulting materials. |
| Limited Structure-Activity Relationship (SAR) | Design and synthesize a library of analogs to explore how structural modifications affect biological activity and properties. |
| Lack of pharmacokinetic data | Conduct in vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. |
Q & A
Q. How can green catalysts optimize the synthesis of piperazine-1,4-diylbis(cyclopropylmethanone) derivatives?
The use of nanostructured molten salts (NMS), such as {[1,4-DHPyrazine][C(CN)₃]₂}, enables efficient, solvent-free synthesis of piperazine-linked derivatives. These catalysts offer high yields (>90%), short reaction times (e.g., 5 minutes), and reusability for up to six cycles without loss of activity. Methodological steps include:
Q. What spectroscopic techniques validate the structural integrity of piperazine-1,4-diylbis(cyclopropylmethanone) derivatives?
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For example:
Q. How are antibacterial activities of piperazine derivatives evaluated in vitro?
Standard protocols include:
- Disk diffusion assays : Measure inhibition zones (7.0–32.0 mm) against Gram-positive/negative strains.
- Minimum inhibitory concentration (MIC) : Determine using broth microdilution (e.g., MIC values compared to tobramycin/tetracycline).
- Metal complexation : Enhance activity via Mn(II)/Zn(II) macrocyclic Schiff base complexes .
Q. What analytical methods ensure purity of piperazine derivatives in pharmaceuticals?
Follow ICH guidelines for impurity profiling:
- HPLC/UV-Vis : Quantify dimer impurities (e.g., 4,4′-(piperazine-1,4-diylbis(methylene))bis-benzamide).
- Forced degradation studies : Assess stability under acidic/oxidative conditions .
Advanced Research Questions
Q. How do dual-functional piperazine derivatives enhance polymer properties like flame retardancy and crystallization?
Piperazine-1,4-diylbis(diphenylphosphine oxide) in polylactic acid (PLA) simultaneously:
- Reduces flammability : Acts as a gas-phase radical scavenger (peak heat release rate reduction by ~30%).
- Accelerates crystallization : Increases crystallinity by 40% via heterogeneous nucleation. Key methods: Cone calorimetry, DSC, and POM analysis .
Q. What strategies resolve contradictions in catalytic efficiency during reaction scale-up?
Address discrepancies via:
Q. How does molecular docking elucidate interactions between piperazine derivatives and targets like LANCL2?
For LANCL2-activating molecules (e.g., BT-11):
- Docking software : AutoDock Vina or Schrödinger Suite.
- Binding affinity validation : Compare ΔG values (e.g., −9.5 kcal/mol) with experimental EC₅₀ data.
- SAR analysis : Modify substituents (e.g., cyclopropyl vs. pyridyl) to optimize hydrogen bonding .
Q. What design principles govern co-crystal formation in piperazine derivatives?
Co-crystals (e.g., with 4,4′-oxydibenzoic acid) rely on:
- Hydrogen-bonding motifs : Analyze via single-crystal XRD (e.g., CCDC 1018294).
- Supramolecular synthons : Piperazine N-H···O interactions with carboxylic acids.
- Thermal stability : TGA/DSC to assess melting points and decomposition pathways .
Methodological Tables
Table 1. Key Catalytic Systems for Piperazine Derivative Synthesis
| Catalyst | Reaction Type | Yield (%) | Recyclability | Reference |
|---|---|---|---|---|
| {[1,4-DHPyrazine][C(CN)₃]₂} (NMS) | Multi-component cyclization | 94 | 6 cycles | |
| Cu(I)/APVPB | 1,3-Dipolar cycloaddition | 87–94 | 4 cycles |
Table 2. Biological Activity of Piperazine-Metal Complexes
| Complex | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| [MnL1(ClO₄)₂] | Bacillus thuringiensis | 32.0 | 12.5 | |
| [ZnL2(ClO₄)₂] | Pectobacterium sp. | 24.0 | 25.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
